4-oxo-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)butanamide
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Overview
Description
4-oxo-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)butanamide is a synthetic organic compound that belongs to the class of amides It features a complex structure with a phenyl group, a pyrazolopyridine moiety, and a butanamide backbone
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, suggesting that this compound may also interact with multiple receptors .
Mode of Action
It is known that similar compounds can interact with their targets, leading to various changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various biological pathways, suggesting that this compound may also have a broad spectrum of biological activities .
Result of Action
Similar compounds have been found to have various biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)butanamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrazolopyridine Moiety: This can be achieved through a cyclization reaction involving a suitable precursor such as a hydrazine derivative and a pyridine carboxaldehyde under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an aluminum chloride catalyst.
Formation of the Butanamide Backbone: This step involves the reaction of the intermediate with butanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions often involve strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-oxo-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies often focus on its interactions with enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
4-oxo-4-phenylbutanamide: Lacks the pyrazolopyridine moiety, making it less complex and potentially less active in certain applications.
N-phenylbutanamide: Similar backbone but lacks the oxo and pyrazolopyridine groups, resulting in different chemical and biological properties.
4-oxo-4-phenyl-N-(pyridin-5-yl)butanamide: Similar structure but without the tetrahydropyrazolo ring, which may affect its reactivity and applications.
Uniqueness
The presence of the tetrahydropyrazolo[1,5-a]pyridine ring in 4-oxo-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)butanamide provides unique steric and electronic properties. This makes it distinct from other similar compounds and potentially more versatile in various applications.
Properties
IUPAC Name |
4-oxo-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-16(13-4-2-1-3-5-13)6-7-17(22)19-14-9-11-20-15(12-14)8-10-18-20/h1-5,8,10,14H,6-7,9,11-12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMQBIIXPXOAPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)CCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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